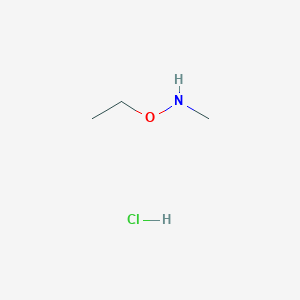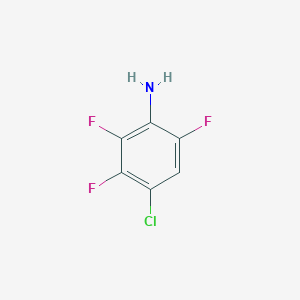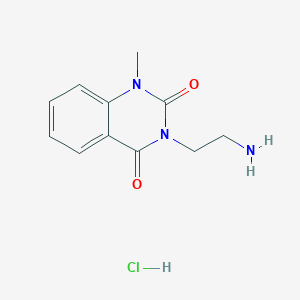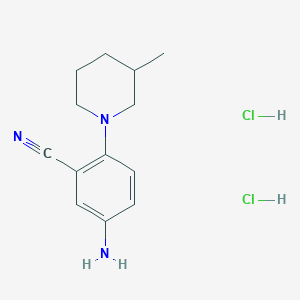
4-(Piperazin-1-yl)isoquinoline dihydrochloride
Vue d'ensemble
Description
“4-(Piperazin-1-yl)isoquinoline dihydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H . The empirical formula is C13H15N3.2HCl and the molecular weight is 286.20 . Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
4-(Piperazin-1-yl)isoquinoline dihydrochloride and its derivatives have been studied for their luminescent properties and potential in photo-induced electron transfer processes. Research by Gan, Chen, Chang, and Tian (2003) on piperazine substituted naphthalimide compounds, related to this compound, demonstrates the fluorescence quantum yields and potential applications as pH probes due to their fluorescence properties (Gan, Chen, Chang, & Tian, 2003).
Antidepressant and Antipsychotic Activity
The antidepressant and antipsychotic activities of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, including compounds structurally similar to this compound, have been explored. Zajdel et al. (2013) synthesized a series of these analogs and found significant antidepressant activity in mice models, suggesting potential applications in mental health treatment (Zajdel et al., 2013).
Antiproliferative Activity in Cancer Research
A study by Hassan et al. (2021) on 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives demonstrated antiproliferative activity, particularly in inhibiting VEGFR-2 tyrosine kinase, which is significant in cancer treatment. They found that certain derivatives showed cytotoxic activity higher than known anticancer agents, indicating their potential as new anticancer medications (Hassan et al., 2021).
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline derivatives were investigated by Aboutabl et al. (2020). Their study showed that these compounds effectively inhibited inflammatory mediators and demonstrated significant analgesic effects in both in-vitro and in-vivo models (Aboutabl et al., 2020).
Synthesis and Structural Analysis
Studies involving the synthesis and structural analysis of 4-(Piperazin-1-yl)isoquinoline derivatives provide insights into their chemical properties and potential applications. For example, Ullah and Altaf (2014) examined the crystal structures of compounds related to 4-(Piperazin-1-yl)isoquinoline, contributing to a better understanding of their molecular configurations (Ullah & Altaf, 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
This compound is a complex organic molecule that may interact with multiple targets within biological systems .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The compound’s effects will depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Piperazin-1-yl)isoquinoline dihydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
4-(Piperazin-1-yl)isoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, altering their activity and affecting metabolic pathways. For example, it can inhibit certain kinases, leading to changes in phosphorylation states of target proteins . This compound also interacts with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound can modulate metabolic flux, impacting the production and utilization of key metabolites within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, influencing cellular energy production and utilization . This compound has been shown to modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound can be taken up by cells via active transport mechanisms and distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression, or to the mitochondria, where it affects metabolic processes.
Propriétés
IUPAC Name |
4-piperazin-1-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNXHAPQXOPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)


![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)





![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)


![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)
